Combretastatin A4

Catalog No.
S001927
CAS No.
117048-59-6
M.F
C18H20O5
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Combretastatin A4

CAS Number

117048-59-6

Product Name

Combretastatin A4

IUPAC Name

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5-

InChI Key

HVXBOLULGPECHP-WAYWQWQTSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Synonyms

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate, 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene, CA4DP, combretastatin A-4, combretastatin A-4 disodium phosphate, combretastatin A4, combretastatin A4 phosphate, CRC 87-09, CRC-98-09, deoxycombretastatin A-4, fosbretabulin, isocombretastatin A-4, NSC 817373, NSC-817373, phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate), phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O

Description

The exact mass of the compound Combretastatin A4 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613729. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Combretastatin A4 is a member of the combretastatin family, isolated from the African willow tree Combretum caffrum in 1989. It is characterized as a (Z)-stilbene, featuring a unique structure that includes a trimethoxyphenyl group and a double bond connecting two aromatic rings. The compound exhibits potent antitumor activity by inhibiting tubulin polymerization, which is crucial for cell division and cancer progression .

  • CA4 acts as a potent inhibitor of tubulin polymerization, a crucial process for cell division. This leads to mitotic arrest and ultimately cell death.
  • Additionally, CA4 disrupts the formation of new blood vessels within tumors, leading to tumor starvation and cell death [].
  • Toxicity: CA4 exhibits cytotoxicity towards various cell lines, including cancer cells. However, further studies are needed to fully understand its toxicity profile in vivo [].
  • Flammability: CA4 is a combustible organic compound and should be handled with caution near heat sources.
  • Reactivity: CA4 can react with strong oxidizing agents, potentially leading to fires or explosions.

The synthesis of Combretastatin A4 typically involves two primary reactions: the Wittig reaction and the Perkin condensation. The Perkin condensation is preferred due to its stereoselectivity, yielding predominantly the desired (Z)-isomer without extensive purification challenges associated with the Wittig reaction. The synthesis pathway generally includes the reaction of 3,4,5-trimethoxyphenylacetic acid with 3-hydroxy-4-methoxybenzaldehyde under controlled conditions .

Combretastatin A4 acts primarily as a tubulin polymerization inhibitor, binding to the colchicine site on tubulin and preventing microtubule formation. This mechanism induces cell cycle arrest and apoptosis in cancer cells. Studies have shown that CA-4 can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells, demonstrating its potential as an effective anticancer agent .

Several methods have been developed for synthesizing Combretastatin A4:

  • Perkin Condensation: This method involves heating a mixture of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde in the presence of triethylamine and acetic anhydride.
  • Wittig Reaction: Although less favored due to complications in purification, this method can also yield CA-4.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation to enhance reaction efficiency and reduce synthesis time .

Combretastatin A4 is primarily explored for its potential in cancer therapy. Its ability to inhibit tubulin polymerization makes it a candidate for developing novel anticancer drugs. Additionally, derivatives of CA-4 are being studied for improved solubility and bioavailability, enhancing their therapeutic efficacy . Furthermore, CA-4 phosphate has emerged as a water-soluble prodrug form that improves pharmacokinetic properties .

Research indicates that Combretastatin A4 interacts specifically with tubulin at the colchicine binding site. This interaction leads to significant changes in microtubule dynamics, promoting cell cycle arrest at various phases depending on the specific conditions of treatment . Studies have also explored how structural modifications to CA-4 can affect its binding affinity and biological activity.

Combretastatin A4 shares structural similarities with several other compounds known for their antitumor properties. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
ColchicineContains an aromatic tropone ringTubulin polymerization inhibitorEstablished anticancer agent
IsoCombretastatin A4Non-natural isomer of Combretastatin A4Comparable antitumor propertiesMore stable and easier to synthesize
Combretastatin BDihydrostilbene structureAnticancer activityLess potent than Combretastatin A4
HeterocombretastatinsModified A and B ringsVariable cytotoxicityEnhanced solubility through structural changes

These compounds illustrate the diversity within the combretastatin family while highlighting Combretastatin A4's unique position due to its potent biological activity and structural characteristics.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

316.13107373 g/mol

Monoisotopic Mass

316.13107373 g/mol

Heavy Atom Count

23

Appearance

Assay:≥98%A crystalline solid

UNII

16U6OP69RQ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

117048-59-6

Metabolism Metabolites

Combretastatin A4 has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid.

Wikipedia

Combretastatin_A-4

Dates

Modify: 2023-09-12
[1]. Tochinai R, et al. Combretastatin A4 disodium phosphate-induced myocardial injury. J Toxicol Pathol. 2016 Jul;29(3):163-71.

[2]. Signoretto E, et al. Stimulation of Eryptosis by Combretastatin A4 Phosphate Disodium (CA4P). Cell Physiol Biochem. 2016;38(3):969-81


[3]. Zhu J, et al. Co-Encapsulation of Combretastatin-A4 Phosphate and Doxorubicin in Polymersomes for Synergistic Therapy of Nasopharyngeal Epidermal Carcinoma. J Biomed Nanotechnol. 2015 Jun;11(6):997-1006.


[4]. Yao N, et al. Combretastatin A4 phosphate treatment induces vasculogenic mimicry formation of W256 breast carcinoma tumor in vitro and in vivo. Tumour Biol. 2015 Nov;36(11):8499-510.

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